molecular formula C26H22FN3O3 B2414456 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-91-8

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No. B2414456
CAS RN: 866728-91-8
M. Wt: 443.478
InChI Key: VPTOLNYVANDUEP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazoloquinoline core, fluorophenyl, dimethoxy, and methoxyphenylmethyl groups . These functional groups could potentially contribute to the compound’s reactivity and biological activity.


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the methoxy groups could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Fluorescent Properties and Applications

Many quinoline derivatives, including structures related to 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine to study biological systems, including DNA fluorophores based on fused aromatic systems. Their fluorescence stability and quenching properties, especially in the presence of protic acid, make them suitable for applications in light-emitting devices and as sensitive, selective probes in biological studies (Mu et al., 2010).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives are significant for creating new compounds with potential antioxidative and radioprotective properties. Research in this area focuses on reactions that yield new derivatives efficiently, which can serve as intermediates for further chemical modifications or as active compounds in various applications (Aleksanyan & Hambardzumyan, 2013).

Supramolecular Aggregation

Studies on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines contribute to the understanding of how molecular modifications can influence the physical properties of compounds. Such insights are crucial for designing materials with specific characteristics, such as molecular frameworks for catalysis, separation, or sensing technologies (Portilla et al., 2005).

Potential for Medicinal Chemistry Applications

Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitubercular, and cytotoxic effects. These compounds have been explored for their potential as therapeutic agents against various diseases. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against cancer cell lines, suggesting their utility in cancer therapy (Deady et al., 2003).

Exploration in Drug Discovery

The exploration of quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights the versatility of quinoline derivatives in drug discovery. These compounds offer a foundation for developing novel therapies targeting specific molecular pathways involved in disease processes (Degorce et al., 2016).

Future Directions

Given the potential biological activity of similar compounds, this compound could be a subject of future research in medicinal chemistry . Further studies could focus on its synthesis, characterization, and evaluation of its biological activity.

properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-31-19-10-4-16(5-11-19)14-30-15-21-25(17-6-8-18(27)9-7-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTOLNYVANDUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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